molecular formula C5H7N3S B183926 4-Amino-6-methylpyrimidine-2-thiol CAS No. 89180-08-5

4-Amino-6-methylpyrimidine-2-thiol

Cat. No. B183926
CAS RN: 89180-08-5
M. Wt: 141.2 g/mol
InChI Key: GAVFWRDGXUMIIY-UHFFFAOYSA-N
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Description

“4-Amino-6-methylpyrimidine-2-thiol” is a chemical compound with the molecular formula C5H7N3S . It has a molecular weight of 141.2 g/mol . The IUPAC name for this compound is 4-amino-6-methyl-1H-pyrimidine-2-thione .


Synthesis Analysis

While specific synthesis methods for “4-Amino-6-methylpyrimidine-2-thiol” were not found in the search results, a related compound, 2-amino-4,6-dimethylpyrimidinium trifluoroacetate (AMPTF), was synthesized using the slow evaporation solution technique . Another study mentioned the synthesis of novel S-substituted derivatives based on 4,6-dimethylpyrimidine-2-thiol hydrochloride .


Molecular Structure Analysis

The InChI code for “4-Amino-6-methylpyrimidine-2-thiol” is 1S/C5H7N3S/c1-3-2-4(6)8-5(9)7-3/h2H,1H3,(H3,6,7,8,9) . The canonical SMILES structure is CC1=CC(=NC(=S)N1)N .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 82.5 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound is also characterized by a rotatable bond count of 0 . Its exact mass and monoisotopic mass are both 141.03606841 g/mol .

Scientific Research Applications

Proteomics Research

4-Amino-6-methylpyrimidine-2-thiol is available for purchase as a biochemical for proteomics research. Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various assays and experiments related to protein analysis and identification .

Anti-inflammatory Drug Development

Pyrimidine-based compounds have been explored for their potential anti-inflammatory effects. Research suggests that pyrimidines can inhibit vital inflammatory mediators such as prostaglandin E2 (PGE2), nitric oxide (NO), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). Therefore, 4-Amino-6-methylpyrimidine-2-thiol may serve as a building block or intermediate in the synthesis of new anti-inflammatory drugs .

Cancer Research

Pyrimidine derivatives have shown promise in antiproliferative potency against various cancer cell lines. While the search results did not specify the use of 4-Amino-6-methylpyrimidine-2-thiol in this context, its structural similarity to other active pyrimidines suggests potential applications in cancer research, possibly as a precursor or an active moiety in drug design .

Antitrypanosomal Agents

Although not directly mentioned, pyrimidine derivatives have been prepared for their antitrypanosomal activity, which is the ability to combat Trypanosoma parasites responsible for diseases like sleeping sickness. Given its pyrimidine structure, 4-Amino-6-methylpyrimidine-2-thiol could be investigated for similar applications .

Future Directions

While specific future directions for “4-Amino-6-methylpyrimidine-2-thiol” were not found in the search results, the development of machine learning architectures for predicting chemical reaction pathways and the ongoing research in the synthesis of novel organic compounds suggest potential areas of future exploration.

properties

IUPAC Name

4-amino-6-methyl-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S/c1-3-2-4(6)8-5(9)7-3/h2H,1H3,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVFWRDGXUMIIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=S)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357508
Record name 4-amino-6-methylpyrimidine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-methylpyrimidine-2-thiol

CAS RN

89180-08-5
Record name 4-amino-6-methylpyrimidine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-2-MERCAPTO-6-METHYLPYRIMIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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